N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a cyclobutyl group, a nitro group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes nitration to introduce the nitro group. The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction. The dioxaborolane moiety is often introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or ester and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of new biaryl compounds through cross-coupling reactions.
Scientific Research Applications
N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can act as a ligand for metal catalysts, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
N-Cyclobutyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline core instead of a benzamide.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a pyridine ring and a sulfonamide group.
Uniqueness
The presence of the cyclobutyl group, nitro group, and dioxaborolane moiety makes it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C17H23BN2O5 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2)17(3,4)25-18(24-16)12-8-11(9-14(10-12)20(22)23)15(21)19-13-6-5-7-13/h8-10,13H,5-7H2,1-4H3,(H,19,21) |
InChI Key |
JEOPBSFKKHAZCY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCC3 |
Origin of Product |
United States |
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